molecular formula C20H24N2O4S3 B3291697 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide CAS No. 873010-59-4

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide

Cat. No.: B3291697
CAS No.: 873010-59-4
M. Wt: 452.6 g/mol
InChI Key: QUVXGNMESXBMDF-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide ( 873010-59-4) is a synthetic organic compound with a molecular formula of C20H24N2O4S3 and a molecular weight of 452.6 g/mol . This molecule features a complex structure incorporating a 3,4-dimethoxyphenyl group, a 4-methylthiazole ring, and a 5-ethylthiophene-2-sulfonamide moiety . The specific combination of these pharmacologically relevant rings suggests potential for diverse biochemical interactions. Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties, and act as ligands for various biological matrices . Similarly, thiophene-containing compounds are of significant interest in medicinal chemistry . Researchers may find this high-purity compound valuable for exploratory studies in medicinal chemistry, including high-throughput screening, target identification, and investigating structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S3/c1-5-15-7-9-19(27-15)29(23,24)21-11-10-18-13(2)22-20(28-18)14-6-8-16(25-3)17(12-14)26-4/h6-9,12,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXGNMESXBMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a sulfonamide group, and various aromatic substituents, which contribute to its biological properties. The IUPAC name is this compound.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This can be achieved through cyclization of appropriate precursors.
  • Introduction of Aromatic Groups : Electrophilic aromatic substitution reactions are often used to add substituents like the dimethoxyphenyl group.
  • Final Coupling Reaction : The thiazole derivative is coupled with sulfonamide moieties under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium . The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential.
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus2High
Enterococcus faecium4Moderate
Drug-resistant Candida spp.8Significant

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanisms include:

  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cells .

Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of thiazole derivatives found that modifications to the aromatic substituents significantly affected antimicrobial potency. For example, compounds with naphthalenic substitutions exhibited enhanced activity against resistant strains compared to those with simpler phenyl groups .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. Results indicated that specific structural features, such as the presence of methoxy groups, were crucial for enhancing anticancer activity .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can potentially modulate receptor activity involved in signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Aromatic Substituents

lists two closely related sulfonamide derivatives:

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide (MW: 466.55)

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide (MW: 463.53)

Key Differences :

  • Electronic Properties : The nitro group (electron-withdrawing) in the second analogue may reduce electron density at the sulfonamide, affecting hydrogen-bonding capacity, whereas the ethylthiophene group offers moderate electron-donating effects.
Thiazole-Containing Analogues

describes N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide , which shares the 3,4-dimethoxyphenethyl moiety but replaces the thiazole-sulfonamide with a benzamide group.

  • Structural Impact : The benzamide’s planar carbonyl group contrasts with the thiazole’s aromaticity and the sulfonamide’s tetrahedral geometry, likely altering target binding specificity .
  • Synthetic Routes : Both compounds utilize 3,4-dimethoxyphenethylamine as a precursor, but the target compound requires additional steps for thiazole ring formation and sulfonamide coupling .
Triazole and Thiadiazole-Based Sulfonamides

and highlight 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with sulfonyl or acetamide groups. For example:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism (thione vs. thiol), confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () shares a thiophene group but lacks the thiazole core.

Comparison :

Research Implications

  • Synthetic Flexibility : The ethyl linker in the target compound allows for modular substitution, enabling optimization of pharmacokinetic properties (e.g., replacing 5-ethylthiophene with other heterocycles) .
  • Biological Potential: Structural parallels with antifungal triazoles () and enzyme-targeting sulfonamides () warrant further investigation into the compound’s mechanism of action.
  • Challenges : The 3,4-dimethoxyphenyl group may pose metabolic instability due to O-demethylation, a common issue with methoxy substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including thiazole ring formation via Hantzsch thiazole synthesis, sulfonamide coupling, and functional group modifications. For example, thiophene sulfonamide derivatives are often synthesized through nucleophilic substitution reactions using sulfonyl chlorides and amine intermediates . Key steps include temperature-controlled cyclization (60–80°C) and purification via column chromatography using ethyl acetate/hexane gradients. Yield optimization may require catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Comprehensive characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing thiazole and thiophene moieties .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretches at ~1250 cm⁻¹) .
  • X-ray Crystallography (if crystalline): For definitive confirmation of molecular geometry, as demonstrated for analogous thiadiazole derivatives .

Q. What initial biological screening approaches are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme Inhibition Studies : Testing against targets like cyclooxygenase (COX-2) or kinases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify substituents (e.g., methoxy groups on the phenyl ring, ethyl groups on thiophene) to assess impacts on potency. For example, 3,4-dimethoxy substitution enhances electron-donating effects, potentially improving receptor binding .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding features (e.g., sulfonamide as a hydrogen bond acceptor) .
  • Comparative Analysis : Benchmark against structurally similar compounds, such as thiazole-thiophene hybrids with confirmed COX-2 inhibition .

Q. What strategies resolve contradictions in biological assay data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :

  • ADME Profiling : Assess pharmacokinetic parameters (e.g., solubility, metabolic stability via liver microsomes) to identify bioavailability issues. Poor solubility may require formulation adjustments (e.g., nanoemulsions) .
  • Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to verify direct binding to the intended biological target .
  • In Silico Toxicity Prediction : Tools like Derek Nexus can flag off-target effects (e.g., hERG inhibition) that may skew in vivo results .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets like COX-2 or EGFR. For example, the sulfonamide group may anchor to catalytic residues (e.g., Arg513 in COX-2) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide

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